molecular formula C23H21N5O4S B2631888 methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896318-90-4

methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2631888
CAS RN: 896318-90-4
M. Wt: 463.51
InChI Key: RTWXNOSDEIAZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer and Antimicrobial Activities

Research focusing on compounds with 1,2,4-triazole derivatives has shown promising anti-cancer and antimicrobial properties. For example, a study on the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from a similar tetrazole-triazole compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating potential anti-cancer applications (Ghani & Alabdali, 2022). Additionally, compounds with 1,2,4-triazole cores have been found to exhibit good to moderate antimicrobial activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition

Some derivatives of the 1,2,4-triazole family have been investigated for their enzyme inhibitory activities, including potential as lipase and α-glucosidase inhibitors. This suggests their possible application in treating diseases related to enzyme dysfunction or in managing conditions like diabetes through the inhibition of α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).

Pharmacological Properties

The pharmacological exploration of triazole-thiol and thiadiazole derivatives has highlighted their potential in affecting the central nervous system (CNS). Some derivatives have been pharmacologically tested to determine their effects on the CNS in mice, indicating the possible application of these compounds in developing CNS-targeted therapies (Maliszewska-Guz et al., 2005).

Corrosion Inhibition

Benzimidazole derivatives with a triazole moiety have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. This research suggests the application of such compounds in protecting metals against corrosion, which is crucial in industrial settings (Yadav et al., 2013).

properties

IUPAC Name

methyl 4-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-31-19-7-5-6-17(14-19)21-25-26-23(28(21)27-12-3-4-13-27)33-15-20(29)24-18-10-8-16(9-11-18)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXNOSDEIAZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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